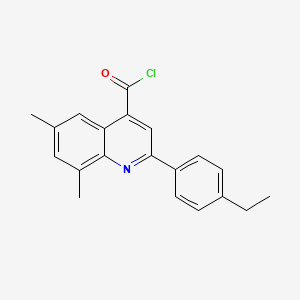

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

CAS No.: 1160254-99-8

Cat. No.: VC2667282

Molecular Formula: C20H18ClNO

Molecular Weight: 323.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1160254-99-8 |

|---|---|

| Molecular Formula | C20H18ClNO |

| Molecular Weight | 323.8 g/mol |

| IUPAC Name | 2-(4-ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |

| Standard InChI | InChI=1S/C20H18ClNO/c1-4-14-5-7-15(8-6-14)18-11-17(20(21)23)16-10-12(2)9-13(3)19(16)22-18/h5-11H,4H2,1-3H3 |

| Standard InChI Key | MWBHWIQLHWVEJK-UHFFFAOYSA-N |

| SMILES | CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C |

| Canonical SMILES | CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C |

Introduction

Chemical Properties and Structure

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride possesses distinct chemical properties that are determined by its molecular structure and the nature of its functional groups. The compound's key chemical identification parameters are summarized in the following table:

| Property | Value |

|---|---|

| Chemical Name | 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride |

| CAS Number | 1160254-99-8 |

| Molecular Formula | C₂₀H₁₈ClNO |

| Molecular Weight | 323.82 g/mol |

| MDL Number | MFCD03421241 |

The structural composition of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride features a quinoline nucleus with specific substitution patterns that influence its physicochemical properties. The quinoline core itself is a bicyclic aromatic system consisting of a benzene ring fused with a pyridine ring. The compound's distinctive structural elements include an ethylphenyl group at position 2, methyl groups at positions 6 and 8, and a carbonyl chloride (acid chloride) functional group at position 4 .

The carbonyl chloride group is particularly significant from a chemical reactivity perspective, as it is highly susceptible to nucleophilic attack. This reactivity arises from the electron-withdrawing effect of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon. Consequently, the compound readily reacts with nucleophiles such as alcohols, amines, and water, making it valuable as a synthetic intermediate for the preparation of various derivatives.

Comparison with Related Compounds

To better understand the properties and potential applications of 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride, it is valuable to compare it with structurally related compounds, particularly its carboxylic acid counterpart and other quinoline derivatives.

Comparison with 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid

2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS: 438229-21-1) is closely related to the carbonyl chloride derivative, differing only in the replacement of the chlorine atom with a hydroxyl group at the carbonyl function. The table below presents a comparison of key properties between these two compounds:

| Property | 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride | 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carboxylic acid |

|---|---|---|

| Molecular Formula | C₂₀H₁₈ClNO | C₂₀H₁₉NO₂ |

| Molecular Weight | 323.82 g/mol | 305.4 g/mol |

| Hydrogen Bond Donors | 0 | 1 |

| Hydrogen Bond Acceptors | 2 | 3 |

| Chemical Reactivity | Highly reactive toward nucleophiles | Less reactive, typical carboxylic acid behavior |

| Stability | Sensitive to moisture, undergoes hydrolysis | More stable under ambient conditions |

The most significant difference between these compounds lies in their reactivity profiles. The carbonyl chloride derivative is considerably more electrophilic and reactive toward nucleophiles compared to the carboxylic acid. This enhanced reactivity makes the carbonyl chloride valuable as a synthetic intermediate, while the carboxylic acid may be more suitable for direct biological studies due to its greater stability in physiological environments .

Comparison with Other Quinoline Derivatives

When comparing 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride with other quinoline derivatives, several structural features and their potential implications for properties and applications can be highlighted:

Quinoline-3-carbonyl chloride (CAS: 84741-86-6) represents a simpler structural analog with the carbonyl chloride group at position 3 rather than position 4, and lacking the additional substituents present in 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride. This positional isomerism and the absence of the ethylphenyl and methyl substituents likely result in different electronic distributions and potentially different reactivity patterns .

Research on quinoline derivatives has demonstrated that substituent patterns significantly influence their physical and chemical properties. For instance, studies on 2-Chloro-5,7-dimethylquinoline-3-carboxaldehyde derivatives have shown that changes in the substitution position of methyl groups can affect properties such as bandgap energies, refractive indices, and optical conductivity . By extension, the specific substitution pattern in 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride may confer unique electronic, optical, and potential biological properties distinct from other quinoline derivatives.

The presence of the ethylphenyl group at position 2 in 2-(4-Ethylphenyl)-6,8-dimethylquinoline-4-carbonyl chloride likely contributes to increased lipophilicity compared to simpler quinoline derivatives. This enhanced lipophilicity could influence properties such as membrane permeability and protein binding in biological systems, potentially affecting its pharmacokinetic profile if developed into a drug or used as a precursor for bioactive compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume